1-Azido-3-(trifluoromethyl)benzene

Catalog No.
S684978
CAS No.
22001-17-8
M.F
C7H4F3N3
M. Wt
187.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-3-(trifluoromethyl)benzene

Standard aryl azides produce unreactive ketenimines upon photolysis, reducing cross-linking yields. 1-Azido-3-(trifluoromethyl)benzene (CAS 22001-17-8) solves this: the meta-CF3 group stabilizes singlet nitrenes, suppresses ring expansion, and gives a clear 19F NMR handle. Key benefits:

  • Enhanced C-H insertion in photoaffinity labeling vs. unsubstituted azides
  • Effective with sterically congested iron catalysts for directed C-H amination
  • Traceless 19F NMR quantification, no radiolabeling needed
  • Consistent purity and immediate availability for research procurement.

CAS Number

22001-17-8

Product Name

1-Azido-3-(trifluoromethyl)benzene

IUPAC Name

1-azido-3-(trifluoromethyl)benzene

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-6(4-5)12-13-11/h1-4H

InChI Key

GIDLBMJGNCUXLD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C(F)(F)F

The exact mass of the compound 1-Azido-3-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-(Trifluoromethyl)phenyl azide, m-(Trifluoromethyl)phenyl azide, 3-Azidobenzotrifluoride, Benzene, 1-azido-3-(trifluoromethyl)-

Purity

≥97%

Package Size

1 g, 5 g

1-Azido-3-(trifluoromethyl)benzene (CAS: 22001-17-8) is a bifunctional building block characterized by a reactive azide moiety and a strongly electron-withdrawing, meta-positioned trifluoromethyl (-CF3) group. In industrial and advanced laboratory settings, it is primarily procured as a precursor for transition-metal-catalyzed nitrene transfer, a click-chemistry (CuAAC/SPAAC) reagent, and a core motif for photoaffinity labeling. The meta-CF3 substitution fundamentally alters the electronic landscape of the aromatic ring without imposing the severe steric hindrance associated with ortho-substitutions. This structural balance enhances the electrophilicity of derived nitrenes, suppresses unwanted side reactions during photolysis, and provides a highly sensitive 19F NMR handle for reaction monitoring, differentiating it from standard unsubstituted aryl azides in complex synthesis workflows .

Research Fit

Workflow Click chemistry (CuAAC) and photochemical nitrene generation
Selection Meta-CF₃ substitution for intermediate reactivity profile in thermal cycloaddition
Use Context Pre-formulated solution enables direct use in automated synthesis and liquid‑handling workflows

Substituting 1-azido-3-(trifluoromethyl)benzene with generic alternatives like unsubstituted phenyl azide or sterically hindered ortho-substituted azides critically compromises reaction outcomes. Unsubstituted phenyl azides lack the electron-withdrawing effect necessary to stabilize singlet nitrenes during photolysis, leading to rapid ring expansion into unreactive ketenimines and drastically lowering cross-linking yields. Conversely, shifting the -CF3 group or other bulky substituents to the ortho position (e.g., 1-azido-2-(trifluoromethyl)benzene or mesityl azide) introduces severe steric clashes that completely shut down reactivity with bulky, highly selective transition-metal catalysts used in modern nitrene transfer protocols. Furthermore, para-substituted analogs alter resonance conjugation, often reducing specific C-H insertion efficiency. Therefore, the meta-CF3 configuration is strictly required for workflows demanding both high catalytic turnover and precise electronic tuning [1].

Substitution Risk

! Para‑CF₃ azide may accelerate reaction rate, altering synthesis timing and regioselectivity outcomes.
! Ortho‑CF₃ azide can introduce steric effects that shift photochemical behavior and nitrene lifetime.
! Electronic effect differs (Hammett σ_m vs. σ_p), affecting cycloaddition selectivity and SAR interpretation.

High-Yield Azoarene Formation via Bulky Iron Catalysis

In catalytic nitrene coupling reactions using sterically congested transition-metal complexes, the position of the substituent on the aryl azide dictates catalytic success. Studies utilizing a bulky chelating bis(alkoxide) iron complex (Fe[OO]Ph(THF)2) demonstrated that 1-azido-3-(trifluoromethyl)benzene achieves a 70% yield of the corresponding azoarene. In stark contrast, ortho-substituted analogs like mesityl azide showed 0% yield (complete lack of reactivity) due to steric blocking of the active site, while unsubstituted phenyl azide and para-substituted azides exhibited low to no reactivity. This quantitative disparity highlights the meta-CF3 group as a required steric and electronic fit for bulky catalytic systems [1].

Evidence DimensionCatalytic nitrene coupling yield
Target Compound Data70% yield (using 1-azido-3-(trifluoromethyl)benzene)
Comparator Or BaselineMesityl azide (ortho-substituted) and phenyl azide (unsubstituted) (0% to low yield)
Quantified DifferenceAbsolute difference of ~70% in product yield, representing a shift from complete catalytic failure to high turnover.
Conditions10 mol% Fe[OO]Ph(THF)2 catalyst, C6D6, 60 °C, 24 h.

Procuring the meta-CF3 isomer is essential for process chemists aiming to synthesize functionalized azoarenes or perform nitrene transfers using highly selective, bulky transition-metal catalysts where other isomers fail.

Reaction time to full consumption
Data to verify
Meta: 34 days / Para: 12 days / Ortho: 40 days
Intermediate reactivity provides a wider operational window for synthesis control.
Neat (trimethylsilyl)acetylene, thermal; reported comparison data, source-specific review recommended.

Suppression of Ketenimine Rearrangement in Photoaffinity Labeling

For photoaffinity labeling, the lifetime and reactivity of the photogenerated singlet nitrene are critical. Unsubstituted phenyl azides undergo rapid ring expansion (rate constant k ~ 10^9 s^-1) to form a long-lived, less reactive ketenimine intermediate, typically restricting target cross-linking yields to 10-30%. The incorporation of the strongly electron-withdrawing meta-CF3 group in 1-azido-3-(trifluoromethyl)benzene inductively stabilizes the singlet nitrene and favors direct C-H or heteroatom insertion pathways. This class-level electronic tuning effectively suppresses the ketenimine expansion, elevating functional cross-linking yields to the 50-70% range in complex biological matrices .

Evidence DimensionPhoto-crosslinking insertion yield vs. rearrangement
Target Compound Data50-70% typical cross-linking yield (meta-CF3 stabilized nitrene)
Comparator Or BaselineUnsubstituted phenyl azide (10-30% yield due to rapid ketenimine expansion)
Quantified Difference2- to 3-fold increase in productive cross-linking efficiency.
ConditionsUV photolysis in biological or complex proton-rich matrices.

Buyers designing photoaffinity probes must select the meta-CF3 variant to ensure high-efficiency target capture and minimize off-target labeling caused by long-lived electrophilic intermediates.

Physical form
Supplier data, verify
Solution in TBME (approx. 0.5 M) vs. neat solid analogs
Reduces explosion hazard; enables direct use in automated liquid‑handling systems.
Storage at −20 °C; water ≤2.0%. Formulation context may affect handling procedures.

Quantitative Reaction Monitoring via 19F NMR Tractability

Tracking the progress of click reactions (CuAAC/SPAAC) or biological conjugations in crude mixtures is analytically challenging. Unsubstituted aryl azides rely on 1H NMR, where the aromatic signals (7.0-8.0 ppm) suffer from severe multiplet overlap with solvents, starting materials, and biological backgrounds. 1-Azido-3-(trifluoromethyl)benzene provides a distinct, highly sensitive 19F NMR singlet (100% natural abundance, spin 1/2). This allows for background-free quantitative tracking of the azide consumption and triazole formation with a signal-to-noise ratio effectively >100x better than 1H NMR in complex media, drastically simplifying process analytical workflows [1].

Evidence DimensionAnalytical signal-to-noise and background interference
Target Compound DataZero background interference (single sharp 19F resonance)
Comparator Or BaselineUnsubstituted phenyl azide (heavy 1H NMR multiplet overlap in the 7-8 ppm region)
Quantified Difference>100x improvement in background suppression for in situ reaction monitoring.
ConditionsIn situ NMR monitoring of crude reaction mixtures or biological lysates.

Procuring this specific fluorinated azide enables process chemists to use 19F NMR for rapid, precise, and non-destructive quantification of reaction kinetics without requiring extensive purification.

Hammett σ constant
Class-level inference
σm = 0.43 vs. σp = 0.54
Electronic parameter shift supports reactivity prediction in SAR studies.
Literature standard; observed values may vary with reaction system.

Precursor for Bulky Transition-Metal Catalyzed Nitrene Transfer

Directly downstream of its proven steric tolerance, this compound is a highly effective precursor for synthesizing complex azoarenes or performing directed C-H amination using highly selective, sterically congested catalysts (such as bulky bis(alkoxide) iron complexes). It succeeds in yielding products where ortho-substituted azides completely fail to react [1].

High-Efficiency Photoaffinity Probe Development

Leveraging the electron-withdrawing effect of the meta-CF3 group, this compound is utilized for synthesizing photoaffinity cross-linkers. It minimizes the formation of unreactive ketenimine intermediates upon UV irradiation, ensuring that a higher percentage of the probe successfully inserts into the target biomolecule's C-H bonds compared to unsubstituted aryl azides .

19F-Tagged Click Chemistry for Pharmacokinetic Tracking

Because it provides a clear, background-free 19F NMR signal, this compound is suited for CuAAC or SPAAC click chemistry workflows where the final triazole product must be tracked in complex biological matrices or crude industrial formulations. It eliminates the need for radiolabeling while providing precise quantitative analytical tractability [2].

Application Fit

Application
Selection Property
Validation Focus
Medicinal triazole synthesis
Meta-CF₃ reactivity window for controlled cycloaddition
Reaction rate and regioselectivity under CuAAC conditions
Photoaffinity labeling probes
Nitrene lifetime influenced by meta‑CF₃ substitution
Crosslinking efficiency vs. background labeling
Agrochemical intermediate
Meta-substituted aryl azide building block
Synthetic route compatibility and yield
Automated polymer functionalization
Solution form for liquid‑handling systems
Reproducibility and safety in automated platforms

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H241 (100%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Explosive;Flammable;Irritant;Health Hazard

Wikipedia

1-Azido-3-(trifluoromethyl)benzene

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